[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13458675
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9,14H2,1-3H3,(H,15,18) |
| Standard InChI Key | GERGCRPXTLISRV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CN |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate, reflects its structural complexity (Fig. 1) . Key features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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2-Amino-acetyl group: An acetyl unit bonded to an amine, enhancing nucleophilic reactivity.
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tert-Butyl carbamate (Boc): A protective group for amines, ensuring stability during synthetic processes.
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅N₃O₃ | |
| Molecular Weight | 271.19 g/mol | |
| Density | 1.10 ± 0.1 g/cm³ | |
| Boiling Point | 418.3 ± 45.0 °C (Predicted) | |
| pKa | 8.58 ± 0.29 |
Synthetic Routes and Optimization
Stepwise Synthesis
The compound is synthesized via multi-step protection-deprotection strategies :
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Boc Protection: Reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃/DCM) to introduce the tert-butyl carbamate group.
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Acetylation: Introduction of the 2-amino-acetyl group via nucleophilic substitution or amidation. For example, coupling with 2-chloroacetamide in the presence of K₂CO₃ .
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Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (dichloromethane/pentane) yields >95% purity .
Industrial-Scale Production
Continuous flow reactors optimize yield and reproducibility. Automated systems maintain precise control over temperature and solvent ratios, critical for large-scale synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Physicochemical Properties and Stability
Solubility and Lipophilicity
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane .
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LogP: ~1.03 (predicted), indicating moderate hydrophobicity .
Stability Profile
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Hydrolytic Sensitivity: Boc group labile under acidic conditions (e.g., TFA).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s reactive amine and carbamate groups make it valuable for:
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Peptide coupling: As a protected amine precursor in solid-phase synthesis .
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Heterocyclic derivatives: Scaffold for kinase inhibitors or GPCR modulators .
Case Study: NLRP3 Inflammasome Inhibitors
Analogous structures (e.g., tert-butyl esters) demonstrate efficacy in inhibiting NLRP3, a target in inflammatory diseases . Modifications to the acetyl group enhance bioavailability and target affinity .
Comparative Analysis with Analogues
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